BENGHE Foundational & Exploratory

Check Availability & Pricing

Unraveling the Stereochemical Intricacies of
Maceneolighan H: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Maceneolignan H

Cat. No.: B11934001

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural elucidation and stereochemistry of
Maceneolignan H, a neolignan isolated from the seeds of Myristica fragrans. This document
provides a comprehensive overview of the analytical data and experimental methodologies
employed to determine its complex three-dimensional architecture, serving as a valuable
resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic and Physicochemical
Characterization

The initial characterization of Maceneolignan H established it as a colorless oil. High-
resolution electrospray ionization mass spectrometry (HR-ESI-MS) determined its molecular
formula to be C24H3007.[1] The optical activity of the molecule was confirmed by its specific
rotation, a key indicator of its chiral nature.

Table 1: Physicochemical and Mass Spectrometry Data for Maceneolignan H

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b11934001?utm_src=pdf-interest
https://www.benchchem.com/product/b11934001?utm_src=pdf-body
https://www.benchchem.com/product/b11934001?utm_src=pdf-body
https://www.rsc.org/suppdata/c6/ra/c6ra04308a/c6ra04308a1.pdf
https://www.benchchem.com/product/b11934001?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Parameter Value Reference
Appearance Colorless oil [2]
Molecular Formula C24H3007 [1]
Specific Rotation [a]2°D -46.9 (c 0.02, CHCIs) [2]

m/z 430.1991 (Calculated for

HR-EI-MS [M]*
C24H3007, 430.1991)

Nuclear Magnetic Resonance (NMR) Spectroscopic
Analysis

The cornerstone of the structural elucidation of Maceneolignan H lies in the detailed analysis
of its 1D and 2D NMR spectra. The *H and 3C NMR data provide the foundational information
regarding the carbon skeleton and the proton environments, while 2D NMR experiments such
as COSY, HSQC, and HMBC reveal the connectivity and spatial relationships between different
parts of the molecule.

Table 2: 1H and 3C NMR Spectroscopic Data for Maceneolignan H (CDClIs)

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.rsc.org/suppdata/gc/c2/c2gc35485c/c2gc35485c.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra04308a/c6ra04308a1.pdf
https://www.rsc.org/suppdata/gc/c2/c2gc35485c/c2gc35485c.pdf
https://www.benchchem.com/product/b11934001?utm_src=pdf-body
https://www.benchchem.com/product/b11934001?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

. OH (ppm), J Key HMBC Key COSY
Position oC (ppm) . .
(Hz) Correlations Correlations
Ring A
1 134.9
2 111.4 6.87 (d, 1.3) C-3,C-4,C-6 H-6
3 149.5
4 148.8
C-1,C-3,C-4, C-
5 112.6 6.78 (d, 8.4) 6 H-6
6.83 (dd, 1.3,
6 120.0 C-2,C4,C-5 H-2, H-5
8.4)
Propanoid Chain
C-8, C-9, C-1, C-
7 75.2 4.95 (d, 4.5) H-8
2,C-6
8 83.5 4.30 (m) c-7,C-9, C-1' H-7, H-9
9 18.1 1.15 (d, 6.5) C-7,C-8 H-8
Ring B
1 135.2
2' 153.5
C-1, C-2', C-4',
3 106.8 6.38 (s)
C-5'
4 137.6
C-1, C-3,C-4,
5 106.8 6.38 (s)
C-6'
6' 153.5
Allyl Group
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7 39.8 3.35(d, 6.7) cl,C2.C8 e
C-8, C-9

8' 137.2 5.95 (m) Cc-7', C-9 H-7', H-9'

9 115.8 5.08 (m) Cc-7', C-8 H-8'

Methoxy Groups

3-OCHs 56.4 3.91(s) c-3

4-OCHs 56.1 3.88 (s) c-4

2'-OCHs 56.2 3.84 (s) c-2'

6'-OCHs 56.2 3.84 (s) C-6'

Acetoxy Group

-OCOCHs 170.1

-OCOCH3 21.2 2.05 (s) -OCOCHs3

Experimental Protocols
Extraction and Isolation

The dried seeds of Myristica fragrans (20.0 kg) were subjected to reflux extraction with
methanol. The concentrated methanol extract was then suspended in distilled water and
partitioned sequentially with n-hexane and ethyl acetate. The ethyl acetate extract was
subjected to column chromatography on silica gel, followed by further purification using
preparative HPLC to yield pure Maceneolignan H.

Spectroscopic Analysis

NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.[2] Chemical shifts (d)
are reported in parts per million (ppm) relative to the residual solvent peak (CDCls: 6H 7.26, 6C
77.16). Coupling constants (J) are reported in Hertz (Hz). High-resolution mass spectra were
obtained on a JEOL JMS-700 mass spectrometer.

Structure Elucidation and Stereochemistry
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The planar structure of Maceneolignan H was established through the comprehensive
analysis of its 1D and 2D NMR data. The *H-NMR spectrum showed characteristic signals for
two aromatic rings, a propanoid side chain, an allyl group, and four methoxy groups. The
connectivity of these fragments was determined using HMBC and COSY correlations as
detailed in Table 2.

The stereochemistry of the C-7 and C-8 positions on the propanoid chain is a critical aspect of
the structure of Maceneolighan H. The coupling constant between H-7 and H-8 (J = 4.5 Hz) is
indicative of a threo relative configuration. The negative specific rotation value ([a]2°D = -46.9)
suggests a specific absolute configuration at these chiral centers, which, by comparison with
related 8-O-4' neolignans, is proposed to be 7R, 8S.

Visualizations
Experimental Workflow for Isolation
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Isolation Workflow for Maceneolignan H
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Caption: Isolation workflow for Maceneolignan H.

Key HMBC and COSY Correlations for Structure
Elucidation
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Key 2D NMR Correlations of Maceneolignan H
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Caption: Key 2D NMR correlations for Maceneolignan H.

This guide provides a foundational understanding of the structure elucidation and
stereochemistry of Maceneolignan H. Further research, including total synthesis and biological
activity studies, will continue to build upon this essential structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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